5-(4-Chloro-2-methoxyphenyl)-(2,4)-dihydroxypyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(4-Chloro-2-methoxyphenyl)-(2,4)-dihydroxypyrimidine is a chemical compound that belongs to the class of pyrimidines Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines This compound is characterized by the presence of a chloro and methoxy group attached to a phenyl ring, which is further connected to a dihydroxypyrimidine structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Chloro-2-methoxyphenyl)-(2,4)-dihydroxypyrimidine typically involves multi-step organic reactions. One common method includes the following steps:
Starting Material Preparation: The synthesis begins with the preparation of 4-chloro-2-methoxybenzyl alcohol.
Formation of Intermediate: The benzyl alcohol is then subjected to a series of reactions to introduce the pyrimidine ring.
Cyclization: The intermediate undergoes cyclization to form the dihydroxypyrimidine ring structure.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the concentration of reagents. The use of catalysts and solvents may also be employed to enhance the reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
5-(4-Chloro-2-methoxyphenyl)-(2,4)-dihydroxypyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The chloro group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in an alcoholic solvent.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding quinones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrimidines with various functional groups.
Scientific Research Applications
5-(4-Chloro-2-methoxyphenyl)-(2,4)-dihydroxypyrimidine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-(4-Chloro-2-methoxyphenyl)-(2,4)-dihydroxypyrimidine involves its interaction with specific molecular targets. The compound may inhibit or activate certain enzymes or receptors, leading to a cascade of biochemical events. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
4-Chloro-2-methoxybenzyl alcohol: Shares the chloro and methoxy functional groups but lacks the pyrimidine ring.
4-Chloro-2-methoxyphenyl)methanol: Similar structure but different functional groups attached to the phenyl ring.
Uniqueness
5-(4-Chloro-2-methoxyphenyl)-(2,4)-dihydroxypyrimidine is unique due to the presence of both the chloro and methoxy groups on the phenyl ring and the dihydroxypyrimidine structure
Properties
IUPAC Name |
5-(4-chloro-2-methoxyphenyl)-1H-pyrimidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClN2O3/c1-17-9-4-6(12)2-3-7(9)8-5-13-11(16)14-10(8)15/h2-5H,1H3,(H2,13,14,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IZXBSVJFLXIBLQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)Cl)C2=CNC(=O)NC2=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.65 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.